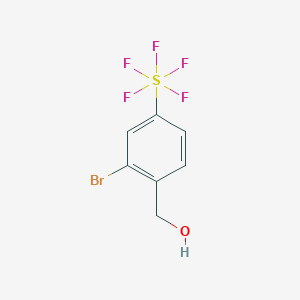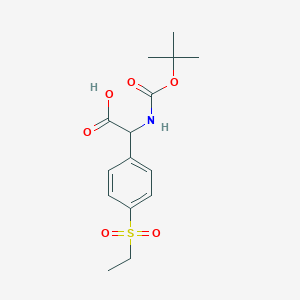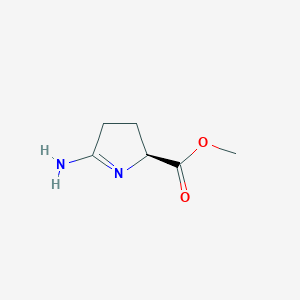![molecular formula C9H15NO B12857610 8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)
8-Azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is particularly advantageous due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it requires relatively inexpensive raw materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
8-Azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like tyrosine-protein phosphatase non-receptor type 11, which plays a role in various signaling pathways . The compound’s effects are mediated through the regulation of gene expression and the modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic structure but with different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decan: Another spirocyclic compound with oxygen atoms incorporated into the ring system
Uniqueness
8-Azaspiro[4.5]decan-2-one is unique due to its specific nitrogen incorporation and the resulting chemical properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H15NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h10H,1-7H2 |
InChI Key |
ZWCVKPZAXXWBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
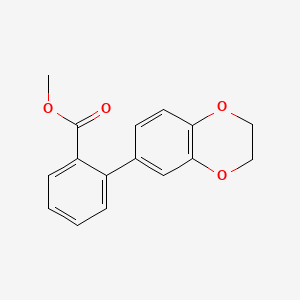
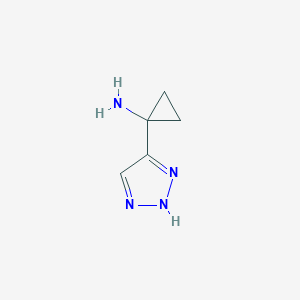
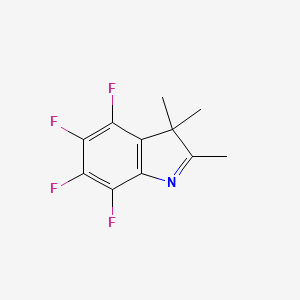
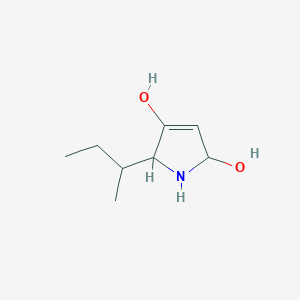
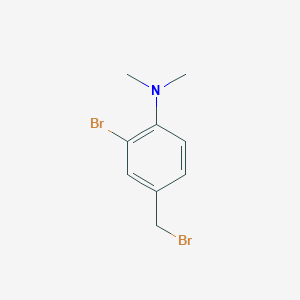
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
